An In-Depth Technical Guide to Tris(dodecylthio)antimony: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to Tris(dodecylthio)antimony: Structure, Properties, and Potential Applications
Introduction: Unveiling the Potential of a Long-Chain Antimony Thiolate
Tris(dodecylthio)antimony, with the chemical formula C36H75S3Sb, is an organoantimony compound that has garnered interest within the scientific community for its potential applications in materials science and drug development.[1] As a trivalent antimony compound featuring long alkyl chains, its unique structural and chemical characteristics set it apart from more commonly studied inorganic antimony salts. This guide provides a comprehensive overview of the current understanding of Tris(dodecylthio)antimony, delving into its molecular structure, chemical properties, synthesis, and prospective applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.
The lipophilic nature imparted by the three dodecyl chains, combined with the reactivity of the antimony-sulfur bonds, makes this compound a compelling candidate for a variety of applications. In the realm of medicine, antimony compounds have a long history of use in treating parasitic diseases such as leishmaniasis. The organic ligands in Tris(dodecylthio)antimony could potentially modulate the bioavailability and toxicity of the antimony center, offering a pathway to developing novel therapeutic agents. Furthermore, in materials science, long-chain metal thiolates are explored for their self-assembly properties and as precursors for the synthesis of semiconductor materials.
This document aims to be a definitive resource, consolidating available data and providing expert insights into the fundamental aspects of this intriguing molecule.
Molecular Structure and Bonding: A Closer Look at the SbS3 Core
Recent advancements in the structural elucidation of long-chain antimony(III) alkanethiolates provide significant insights into the molecular geometry of Tris(dodecylthio)antimony.[2] While a crystal structure for the dodecyl derivative is not yet publicly available, studies on its longer-chain analogue, antimony(III) hexadecylthiolate, reveal a consistent structural motif that can be confidently extrapolated.[2]
The central antimony atom is coordinated to three sulfur atoms from the dodecanethiolate ligands, forming a distorted trigonal pyramidal SbS3 core.[2] This geometry is a classic example of the influence of a stereochemically active lone pair of electrons on the central antimony atom, as predicted by VSEPR theory. The lone pair occupies a significant volume, repelling the bonding pairs and resulting in S-Sb-S bond angles that are less than the ideal 109.5° of a perfect tetrahedron.
The long dodecyl chains play a crucial role in the solid-state packing of the molecule. These aliphatic chains tend to self-assemble through van der Waals interactions, leading to a layered crystal structure.[2] This self-assembly is a key feature of long-chain metal alkanethiolates and can influence the material's bulk properties. Furthermore, weak intermolecular Sb···S secondary interactions may also contribute to the overall crystal packing, creating a more complex and ordered supramolecular architecture.[2]
Figure 1: A simplified 2D representation of the molecular structure of Tris(dodecylthio)antimony, highlighting the central antimony atom bonded to three dodecylthio ligands.
Table 1: Predicted Structural Parameters for Tris(dodecylthio)antimony
| Parameter | Predicted Value | Basis for Prediction |
|---|---|---|
| Sb-S bond length | ~2.45 Å | Based on data from antimony(III) hexadecylthiolate[2] |
| S-Sb-S bond angle | ~95-100° | Based on data from antimony(III) hexadecylthiolate[2] |
| Coordination Geometry | Distorted Trigonal Pyramidal | VSEPR theory and data from related structures[2] |
Key Chemical Properties
The chemical behavior of Tris(dodecylthio)antimony is dictated by the interplay of the antimony-sulfur bonds and the long alkyl chains.
Physical Properties
Table 2: Predicted Physical Properties of Tris(dodecylthio)antimony
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Melting Point | Low-melting solid | Long alkyl chains disrupt crystal lattice energy compared to inorganic salts. Similar long-chain compounds are often waxy solids. |
| Boiling Point | High, with decomposition | Expected to decompose at elevated temperatures before boiling under atmospheric pressure. |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene), insoluble in water. | The three long dodecyl chains impart significant lipophilicity.[3] |
| Appearance | Likely a white to off-white waxy solid | Typical appearance for long-chain alkyl metal compounds. |
Reactivity and Thermal Stability
The Sb-S bonds in Tris(dodecylthio)antimony are susceptible to both thermal and chemical cleavage. The thermal decomposition of related antimony thiolates has been shown to yield antimony sulfide (Sb2S3), a semiconductor material. This suggests that Tris(dodecylthio)antimony could serve as a single-source precursor for the deposition of antimony sulfide thin films. The decomposition likely proceeds through the homolytic cleavage of the Sb-S bond, followed by the elimination of organic byproducts.
From a chemical reactivity perspective, the trivalent antimony center is a soft Lewis acid and can potentially coordinate with other Lewis bases. The sulfur atoms also possess lone pairs of electrons, allowing for potential interactions with other metal centers. The compound is expected to be sensitive to strong oxidizing agents, which could oxidize the Sb(III) center to Sb(V). Hydrolysis in the presence of water may lead to the formation of antimony oxides and dodecanethiol.
Synthesis and Purification: An Experimental Approach
While a specific, optimized synthesis for Tris(dodecylthio)antimony is not widely published, a general and reliable method for the preparation of antimony(III) thiolates can be adapted from established procedures for organoantimony compounds. The most common approach involves the reaction of an antimony(III) salt, such as antimony(III) chloride (SbCl3), with a thiol in the presence of a base to neutralize the liberated HCl.
Experimental Protocol: Synthesis of Tris(dodecylthio)antimony
Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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Antimony(III) chloride (SbCl3)
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1-Dodecanethiol (C12H25SH)
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Triethylamine (NEt3) or another suitable non-nucleophilic base
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Anhydrous, degassed toluene or other suitable aprotic solvent
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Anhydrous hexane for washing/recrystallization
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Inert gas (Nitrogen or Argon)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line, dissolve antimony(III) chloride (1 equivalent) in anhydrous, degassed toluene.
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Thiol Addition: In a separate flask, prepare a solution of 1-dodecanethiol (3 equivalents) and triethylamine (3 equivalents) in anhydrous, degassed toluene.
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Reaction: Slowly add the thiol/base solution to the stirred solution of antimony(III) chloride at room temperature under a positive pressure of inert gas. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature. The formation of triethylamine hydrochloride (NEt3·HCl) as a white precipitate will be observed.
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Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure complete reaction.
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Workup:
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Filter the reaction mixture under inert atmosphere to remove the triethylamine hydrochloride precipitate.
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Wash the precipitate with a small amount of anhydrous toluene to recover any entrained product.
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Combine the filtrate and washings.
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Remove the toluene from the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
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The crude product can be purified by washing with cold anhydrous hexane to remove any unreacted 1-dodecanethiol.
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Further purification can be achieved by recrystallization from a suitable solvent system, such as a toluene/hexane mixture.
-
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H and ¹³C NMR, FT-IR, and mass spectrometry, to confirm its identity and purity.
Figure 2: A generalized workflow for the synthesis of Tris(dodecylthio)antimony.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for Tris(dodecylthio)antimony
| Technique | Predicted Features |
|---|---|
| ¹H NMR | - ~0.88 ppm (triplet): Terminal methyl protons (-CH₃) of the dodecyl chains. - ~1.2-1.4 ppm (broad multiplet): Methylene protons (-CH₂-) of the bulk alkyl chains. - ~2.7-2.9 ppm (triplet): Methylene protons adjacent to the sulfur atom (-S-CH₂-). This signal will be deshielded due to the electronegativity of the sulfur. |
| ¹³C NMR | Multiple signals in the aliphatic region (~14-40 ppm) corresponding to the different carbon environments in the dodecyl chains. The carbon adjacent to the sulfur atom will be shifted downfield. |
| FT-IR | - 2950-2850 cm⁻¹: Strong C-H stretching vibrations of the alkyl chains. - 1465 cm⁻¹: C-H bending (scissoring) vibrations. - ~720 cm⁻¹: C-H rocking vibrations. - ~600-700 cm⁻¹: Weak C-S stretching vibration. - Below 500 cm⁻¹: Sb-S stretching vibrations. |
| Mass Spec (EI) | The molecular ion peak may be weak or absent due to fragmentation. Expect to see fragment ions corresponding to the loss of dodecylthio radicals or other cleavage pathways. |
Potential Applications in Drug Development and Materials Science
The unique combination of a heavy element with long, lipophilic chains makes Tris(dodecylthio)antimony a molecule of interest in several advanced applications.
Drug Development: A New Frontier for Antimonials
Antimony-containing drugs, particularly pentavalent antimonials, have been a mainstay in the treatment of leishmaniasis for decades. However, issues with toxicity and emerging drug resistance necessitate the development of new antimonial therapeutics. Trivalent antimony compounds are known to be more potent but also more toxic than their pentavalent counterparts. The dodecylthio ligands in Tris(dodecylthio)antimony could serve several purposes in a drug development context:
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Modulation of Lipophilicity: The long alkyl chains would significantly increase the compound's lipophilicity, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. This could lead to improved cellular uptake by the Leishmania parasite.
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Targeted Delivery: The compound could be formulated into lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, to enhance its therapeutic index by targeting the drug to infected macrophages.
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Controlled Release: The Sb-S bond could be designed to be cleavable under specific physiological conditions, allowing for the controlled release of the active trivalent antimony species at the site of infection.
Further research is required to evaluate the antileishmanial activity and toxicity profile of Tris(dodecylthio)antimony to determine its therapeutic potential.
Materials Science: A Precursor for Advanced Materials
In the field of materials science, Tris(dodecylthio)antimony holds promise as a single-source precursor for the synthesis of antimony sulfide (Sb2S3) nanomaterials. Antimony sulfide is a semiconductor with a desirable band gap for photovoltaic applications. The use of a single-source precursor, where both the antimony and sulfur are present in the same molecule, can offer better control over the stoichiometry and morphology of the resulting nanomaterial. The long alkyl chains can also act as capping agents during the synthesis, preventing agglomeration and controlling the size and shape of the nanoparticles.
Safety and Handling
Trivalent antimony compounds are generally considered to be more toxic than pentavalent antimony compounds. While specific toxicological data for Tris(dodecylthio)antimony is not available, it should be handled with care, assuming it possesses a toxicity profile similar to other Sb(III) compounds.
Key Safety Precautions:
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Handling: Always handle the compound in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Inhalation: Avoid inhaling dust or vapors.
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Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.
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Ingestion: Do not ingest.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Tris(dodecylthio)antimony is a fascinating molecule at the intersection of inorganic and organic chemistry. Its structure, characterized by a stereochemically active lone pair on the antimony center and the presence of long alkyl chains, gives rise to a unique set of chemical and physical properties. While a significant amount of research is still needed to fully elucidate its behavior and potential, the available data suggests promising avenues for its application in both drug development as a novel antimonial agent and in materials science as a precursor to antimony sulfide nanomaterials. As synthetic methods are refined and our understanding of its properties deepens, Tris(dodecylthio)antimony and related long-chain antimony thiolates are poised to become valuable tools for researchers and scientists in a variety of fields.
References
Sources
- 1. pschemicals.com [pschemicals.com]
- 2. Long-Chain Molecular Crystals Antimony(III) Alkanethiolates Sb(SCnH2 n+1)3 (n ≥ 12): Synthesis, Crystal and Electronic Structures, and Supramolecular Self-Assembly via Secondary Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cot.food.gov.uk [cot.food.gov.uk]
